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Compound of Interest |

2-(4-
Compound Name:
Chlorophenoxy)nicotinaldehyde

CAS No.: 478031-03-7

Cat. No.: B1273422

. J

Technical Whitepaper: 2-(4-Chlorophenoxy)nicotinaldehyde Subtitle: Synthesis,
Physicochemical Characterization, and Application in Heterocyclic Drug Discovery

Executive Summary

2-(4-Chlorophenoxy)nicotinaldehyde (CAS 478031-03-7) represents a critical scaffold in the
synthesis of bioactive pyridine derivatives. As a 2,3-disubstituted pyridine, it possesses a
unique reactivity profile driven by the ortho relationship between the electrophilic aldehyde
group and the phenoxy ether linkage. This bifunctionality makes it an ideal precursor for fused
heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) and a pharmacophore in
agrochemical and pharmaceutical development. This guide provides a rigorous technical
analysis of its synthesis, reaction mechanisms, and downstream utility.

Part 1: Chemical Identity & Nomenclature

Table 1: Physicochemical Profile
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Property Data

IUPAC Name 2-(4-chlorophenoxy)pyridine-3-carbaldehyde

2-(4-Chlorophenoxy)nicotinaldehyde; 2-(p-
Common Synonyms o
Chlorophenoxy)-3-pyridinecarboxaldehyde

CAS Number 478031-03-7

Molecular Formula C12HsCINO:2

Molecular Weight 233.65 g/mol

SMILES 0O=CC1=C(0C2=CC=C(Cl)C=C2)N=CC=C1
Appearance Off-white to pale yellow crystalline solid

Melting Point 90-92 °C

Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low

solubility in water

Part 2: Synthetic Methodology

The industrial and laboratory-scale synthesis of 2-(4-chlorophenoxy)nicotinaldehyde relies
on Nucleophilic Aromatic Substitution (S_NAr). The presence of the electron-withdrawing
aldehyde group at the C3 position activates the C2-chlorine of the starting material (2-
chloronicotinaldehyde) toward nucleophilic attack by the phenoxide.

Optimized Synthesis Protocol

Note: This protocol is standardized based on S_NAr kinetics for electron-deficient pyridines.
Reagents:

e Substrate: 2-Chloronicotinaldehyde (1.0 equiv)

» Nucleophile: 4-Chlorophenol (1.1 equiv)

e Base: Potassium Carbonate (K2CO3) (1.5-2.0 equiv) or Cesium Carbonate (Cs2COs) for
faster kinetics.
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» Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Step-by-Step Procedure:

o Activation: Charge a reaction vessel with 4-chlorophenol (1.1 equiv) and anhydrous K2COs
(1.5 equiv) in DMF (0.5 M concentration). Stir at room temperature for 15 minutes to
generate the potassium 4-chlorophenoxide in situ.

o Addition: Add 2-chloronicotinaldehyde (1.0 equiv) portion-wise to the reaction mixture.

o Reaction: Heat the mixture to 80-90 °C under an inert atmosphere (N2 or Ar). Monitor by
TLC (Hexane:EtOAc 3:1) or HPLC.[1] Reaction typically reaches completion in 4—6 hours.

o Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The
product typically precipitates as a solid.

 Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry
over MgSOa, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash
chromatography.

Mechanistic Insight (S_NAr)

The reaction proceeds via an addition-elimination mechanism. The aldehyde group at C3
withdraws electron density from the ring, stabilizing the anionic Meisenheimer Complex formed
when the phenoxide attacks C2.

Electronic Activation

lowering LUMO energy at C2

C3-CHO Group withdraws e- 1

L1 2-(4-Chlorophenoxy)

Nucleophilic Attack W’ nicotinaldehyde

2-Chloronicotinaldehyde (Rate Limiting) | Meisenheimer Complex
>

+ 4-Chlorophenoxide (Anionic Intermediate)  ~.___
Cl- Leaving Group
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Figure 1: S_NAr reaction pathway illustrating the transition from reactants to the stable ether
product via the Meisenheimer intermediate.

Part 3: Applications in Drug Discovery &
Agrochemicals

The 2-(4-chlorophenoxy)nicotinaldehyde scaffold serves as a "linchpin" intermediate. Its
value lies in the orthogonality of its functional groups: the aldehyde is ready for
condensation/reduction, while the phenoxy ether provides lipophilicity and metabolic stability
common in bioactive molecules.

Key Derivatization Pathways

Researchers utilize this compound to access several privileged structures:

o Schiff Bases (Imines): Reaction with primary amines yields Schiff bases, which are
precursors to amine ligands or antifungal agents.

¢ 1,8-Naphthyridines: Friedlander condensation with ketones/aldehydes containing an a-
methylene group.

¢ Pyridopyrimidines: Condensation with guanidine or urea derivatives.

 Alcohol/Acid Derivatives: Reduction (NaBHa4) to the alcohol or oxidation (KMnOa) to the
carboxylic acid changes the polarity and H-bonding capability.

2-(4-Chlorophenoxy)

nicotinaldehyde

Reduction /Condensation\ Friedlander Synthesis Oxidation
(NaBH4) (R-NH2) (Ketones + Base) KMnO4/NaClO2)
Alcohol Derivative Schiff Bases Fused Heterocycles Carboxylic Acid
(Fungicidal Activity) (Antimicrobial/Ligands) (1,8-Naphthyridines) (Building Block)
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Figure 2: Strategic derivatization map for medicinal chemistry campaigns.[2]

Biological Relevance[1][6]

¢ Fungicides: Derivatives where the aldehyde is reduced to an alcohol (e.g., 1-(3-pyridyl)-2-(4-
chlorophenoxy)ethanol) have demonstrated significant fungicidal activity, leveraging the
chlorophenoxy moiety to penetrate fungal cell membranes.

e Anthelmintics: The 4-chlorophenoxy motif is structurally homologous to the active
pharmacophore in Rafoxanide and related salicylanilides, suggesting potential utility in
antiparasitic drug design.

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[3]
Handling Protocols:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

» Ventilation: All operations involving heating or dust generation must be performed inside a
certified chemical fume hood.

o Storage: Store in a cool, dry place (2—8 °C preferred) under inert gas to prevent oxidation of
the aldehyde to the carboxylic acid over time.

References

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1273422?utm_src=pdf-body-img
https://patents.google.com/patent/CN104478795A/en
https://www.jubilantingrevia.com/uploads/files/215msds_0644GjGhs03Div03sds3-Pyridinealdehyde.pdf
https://www.jubilantingrevia.com/uploads/files/215msds_0644GjGhs03Div03sds3-Pyridinealdehyde.pdf
https://www.jubilantingrevia.com/uploads/files/215msds_0644GjGhs03Div03sds3-Pyridinealdehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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